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molecular formula C15H15NS B8521819 Benzhydrylthioacetamide

Benzhydrylthioacetamide

Cat. No. B8521819
M. Wt: 241.4 g/mol
InChI Key: HVWYTOBXSCCZOP-UHFFFAOYSA-N
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Patent
US07566805B2

Procedure details

To a solution of NH4Cl (0.29 mol, 2.0 eq) and NH4OH (300 ml) in methanol (200 mL) was added a solution of benzhydrylthioacetate (38.2 g, 0.145 mol) in methanol (50 ml) maintaining the temperature below 20° C. The reaction was stirred for 1 hour and diluted with water (100 ml) resulting in the formation of a precipitate. The precipitate was collected, washed with water and dried to give benzhydrylthioacetamide (31 g) as colorless solid.
Name
Quantity
0.29 mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
benzhydrylthioacetate
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH4+:1].[Cl-].[NH4+].[OH-].[CH:5]([CH2:18][C:19]([O-])=[S:20])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CO.O>[CH:5]([CH2:18][C:19]([NH2:1])=[S:20])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.29 mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
300 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
benzhydrylthioacetate
Quantity
38.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)CC(=S)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 20° C
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)CC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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